molecular formula C20H26O B3050529 2,6-Di-tert-butyl-4-phenylphenol CAS No. 2668-47-5

2,6-Di-tert-butyl-4-phenylphenol

Cat. No.: B3050529
CAS No.: 2668-47-5
M. Wt: 282.4 g/mol
InChI Key: JIEWQZNTUPWNMX-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-phenylphenol is an organic compound with the molecular formula C20H26O. It is a white crystalline solid that is soluble in organic solvents but less soluble in water. This compound is primarily used as an antioxidant and ultraviolet absorber, protecting materials such as coatings, plastics, and rubber from oxidation and ultraviolet radiation .

Mechanism of Action

Target of Action

2,6-Di-tert-butyl-4-phenylphenol is an organic compound that is primarily used as a UV stabilizer and antioxidant for hydrocarbon-based products . Its primary targets are hydrocarbon-based products, including petrochemicals and plastics .

Mode of Action

This compound acts as an antioxidant, preventing the oxidation of other molecules . Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. By inhibiting this process, this compound helps to maintain the integrity and functionality of the target molecules .

Biochemical Pathways

It is known that the compound plays a role in the prevention of oxidation reactions, thereby potentially affecting pathways involving oxidative stress and cellular damage .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound is soluble in organic solvents such as ethanol, acetone, benzene, soybean oil, and cottonseed oil, but almost insoluble in water . This suggests that its bioavailability may be influenced by these factors.

Result of Action

The primary result of the action of this compound is the prevention of oxidation reactions. This helps to maintain the integrity and functionality of hydrocarbon-based products, preventing damage and prolonging their lifespan .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is known to be stable under light and heat, and can volatilize with water vapor when heated . It can change color and gradually darken when exposed to light .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,6-Di-tert-butyl-4-phenylphenol are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the body. For instance, it has been found to enhance biofilm formation but inhibit the redox activity of biofilm .

Cellular Effects

The cellular effects of this compound are complex and depend on the specific cell type and the concentration of the compound. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The preparation of 2,6-Di-tert-butyl-4-phenylphenol typically involves the reaction of p-cresol and 2,6-di-tert-butylphenol. This process requires expertise in organic synthesis and laboratory equipment. The reaction conditions include heating and the use of catalysts to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield.

Chemical Reactions Analysis

2,6-Di-tert-butyl-4-phenylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: It can be reduced under specific conditions to yield different phenolic derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Di-tert-butyl-4-phenylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,6-Di-tert-butyl-4-phenylphenol is often compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which provides distinct antioxidant properties and makes it suitable for specialized applications in protecting materials from oxidative damage.

Properties

IUPAC Name

2,6-ditert-butyl-4-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O/c1-19(2,3)16-12-15(14-10-8-7-9-11-14)13-17(18(16)21)20(4,5)6/h7-13,21H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEWQZNTUPWNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062582
Record name [1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2668-47-5
Record name 3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2668-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Di-tert-butyl-4-phenylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002668475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-di-tert-butyl-4-phenylphenol
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Record name 2,6-DI-TERT-BUTYL-P-PHENYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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